3-nitro-N-(phenylcarbamothioyl)benzamide
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Overview
Description
3-nitro-N-(phenylcarbamothioyl)benzamide is a compound belonging to the class of benzoylthiourea derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure consists of a benzamide core substituted with a nitro group and a phenylcarbamothioyl moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(phenylcarbamothioyl)benzamide typically involves the reaction between 3-nitrobenzoyl chloride and N-phenylthiourea . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Reduction of the nitro group: Forms 3-amino-N-(phenylcarbamothioyl)benzamide.
Substitution reactions: Depending on the substituents introduced, various derivatives of the parent compound can be synthesized.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-nitro-N-(phenylcarbamothioyl)benzamide involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound interacts with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing corrosion through adsorption and complex formation.
Comparison with Similar Compounds
3-nitro-N-(phenylcarbamothioyl)benzamide can be compared with other benzoylthiourea derivatives:
N-(phenylcarbamothioyl)-4-bromobenzamide: Exhibits similar anticancer properties but with different potency.
N-(phenylcarbamothioyl)-4-fluorobenzamide: Shows enhanced cytotoxic activity against certain cancer cell lines.
N-(anilinocarbonothioyl)-3-nitrobenzamide: Shares similar antibacterial and antifungal activities but differs in its chemical structure and specific biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
59849-17-1 |
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Molecular Formula |
C14H11N3O3S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
3-nitro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-5-4-8-12(9-10)17(19)20)16-14(21)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,18,21) |
InChI Key |
VODZHYNDOQGWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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